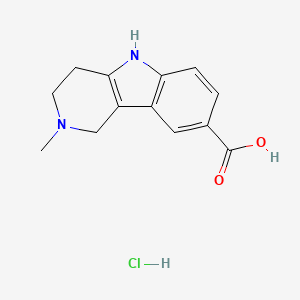

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride

Descripción general

Descripción

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Researchers synthesized compounds structurally related to 5H-Pyrido(4,3-b)indole-8-carboxylic acid for exploring their potential as antidiabetic agents. Specifically, 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3) and its derivatives were synthesized and evaluated. Compound DM5 exhibited potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).

Calcium-Antagonist Activity

Derivatives of 2,3,4,5-tetrahydroand 2,3,4-hexahydro-1H-pyrido[4,3-b]indole, closely related to 5H-Pyrido(4,3-b)indole-8-carboxylic acid, were studied for their pharmacological properties, including calcium-antagonist activity. Some of these compounds were observed to have neuroprotective properties and were investigated for their potential as calcium-antagonists (Ivanov et al., 2001).

Synthesis and Chemical Characterization

The compound's structure and synthesis process are crucial for understanding its potential applications. There have been studies focusing on the synthesis and characterization of compounds structurally similar to 5H-Pyrido(4,3-b)indole-8-carboxylic acid, emphasizing the significance of chemical characterization in exploring potential therapeutic applications (Campos et al., 2010).

Antiviral Properties

Studies have been conducted to synthesize and evaluate the antiviral properties of derivatives similar to 5H-Pyrido(4,3-b)indole-8-carboxylic acid. These compounds were investigated for their effectiveness against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, showcasing the potential of this compound class in antiviral therapeutics (Ivachtchenko et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to have anti-tumor activity , suggesting potential targets within cancer pathways.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to have anti-tumor activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have shown anti-tumor activity , suggesting that they may inhibit cell proliferation and induce apoptosis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Direcciones Futuras

The compound and its derivatives have shown high anti-tumor activity . They have been found to have moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that they could be further explored for their potential in cancer treatment .

Análisis Bioquímico

Biochemical Properties

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating certain signaling pathways and inhibiting others . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation reactions . Additionally, it can alter gene expression by binding to DNA and interfering with transcription factor binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These effects are often dose-dependent and can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to changes in metabolic flux and the levels of various metabolites . Additionally, the compound can affect the activity of other metabolic enzymes, leading to alterations in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The compound’s localization and accumulation can affect its activity and function, with higher concentrations often leading to more pronounced biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . The compound’s activity can vary depending on its subcellular localization, with different effects observed in different compartments .

Propiedades

IUPAC Name |

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUFFFPURQWXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193451 | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40431-45-6 | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)